Psilocine-d10

Übersicht

Beschreibung

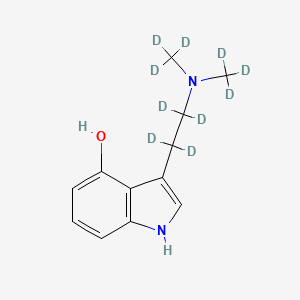

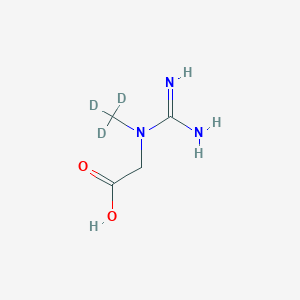

Psilocin-d10: ist ein deuteriertes Analogon von Psilocin, einer natürlich vorkommenden psychoaktiven Verbindung, die in bestimmten Pilzarten gefunden wird. Psilocin-d10 wird hauptsächlich als interner Standard in der analytischen Chemie verwendet, insbesondere in der Massenspektrometrie, um Psilocin-Spiegel in biologischen Proben wie Urin, Serum oder Plasma zu quantifizieren . Die Verbindung ist mit Deuterium markiert, was bei der Analyse hilft, sie von nicht deuteriertem Psilocin zu unterscheiden.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Psilocin-d10 beinhaltet die Einarbeitung von Deuteriumatomen in das Psilocinmolekül. Eine übliche Methode ist die Deuterierung von Psilocin durch katalytische Austauschreaktionen. Dieser Prozess beinhaltet typischerweise die Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Psilocin-d10 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinem Deuteriumgas und fortschrittlichen katalytischen Systemen, um die vollständige und selektive Einarbeitung von Deuteriumatomen in das Psilocinmolekül sicherzustellen. Das Endprodukt wird dann mit chromatographischen Verfahren gereinigt, um die gewünschte Reinheit und Isotopenmarkierung zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Psilocin-d10 durchläuft verschiedene chemische Reaktionen, die denen seines nicht deuterierten Gegenstücks, Psilocin, ähneln. Diese Reaktionen umfassen:

Oxidation: Psilocin-d10 kann oxidiert werden, um Psilocybin-d10 zu bilden, das phosphorylierte Analogon von Psilocin-d10.

Reduktion: Reduktionsreaktionen können Psilocin-d10 wieder in seine Vorläuferverbindungen umwandeln.

Substitution: Psilocin-d10 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter kontrollierten Bedingungen verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden:

Oxidation: Psilocybin-d10

Reduktion: Vorläuferverbindungen von Psilocin-d10

Substitution: Verschiedene substituierte Derivate von Psilocin-d10

Analyse Chemischer Reaktionen

Types of Reactions: Psilocin-d10 undergoes various chemical reactions similar to its non-deuterated counterpart, psilocin. These reactions include:

Oxidation: Psilocin-d10 can be oxidized to form psilocybin-d10, the phosphorylated analog of psilocin-d10.

Reduction: Reduction reactions can convert psilocin-d10 back to its precursor compounds.

Substitution: Psilocin-d10 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Psilocybin-d10

Reduction: Precursor compounds of psilocin-d10

Substitution: Various substituted derivatives of psilocin-d10

Wissenschaftliche Forschungsanwendungen

Chemie: Psilocin-d10 wird in der analytischen Chemie als interner Standard zur Quantifizierung von Psilocin in biologischen Proben verwendet. Es ist besonders nützlich in der Flüssigchromatographie-Massenspektrometrie (LC-MS) und der Gaschromatographie-Massenspektrometrie (GC-MS) .

Biologie: In der biologischen Forschung wird Psilocin-d10 verwendet, um den Metabolismus und die Pharmakokinetik von Psilocin zu untersuchen. Es hilft zu verstehen, wie Psilocin im Körper verarbeitet wird und wie es mit verschiedenen biologischen Systemen interagiert .

Medizin: Psilocin-d10 wird in der klinischen Toxikologie und forensischen Analyse verwendet, um Psilocin-Spiegel in Fällen von vermuteter Pilzvergiftung oder Drogenmissbrauch nachzuweisen und zu quantifizieren. Es hilft bei der genauen Diagnose und Behandlung solcher Fälle .

Industrie: In der pharmazeutischen Industrie wird Psilocin-d10 bei der Entwicklung und Validierung von analytischen Methoden zur Qualitätskontrolle von Psilocin-haltigen Produkten verwendet. Es stellt die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse sicher .

Wirkmechanismus

Psilocin-d10 entfaltet seine Wirkungen über denselben Mechanismus wie Psilocin. Es wirkt als Agonist an Serotoninrezeptoren, insbesondere am 5-HT2A-Rezeptor. Nach der Bindung an diese Rezeptoren induziert Psilocin-d10 eine Kaskade von intrazellulären Signalereignissen, die zu veränderter Wahrnehmung, Stimmung und Kognition führen . Die Aktivierung von 5-HT2A-Rezeptoren führt zur Modulation der Neurotransmitterfreisetzung und zu Veränderungen in der neuronalen Verschaltung, was zu seinen psychoaktiven Wirkungen beiträgt .

Wirkmechanismus

Psilocin-d10 exerts its effects through the same mechanism as psilocin. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, psilocin-d10 induces a cascade of intracellular signaling events that lead to altered perception, mood, and cognition . The activation of 5-HT2A receptors results in the modulation of neurotransmitter release and changes in neural circuitry, contributing to its psychedelic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

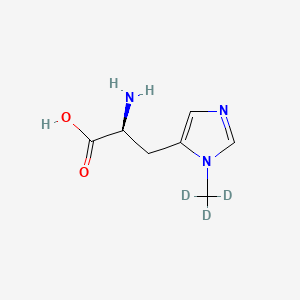

Psilocin: Das nicht deuterierte Analogon von Psilocin-d10, das natürlich in psychoaktiven Pilzen vorkommt.

Psilocybin: Das phosphorylierte Analogon von Psilocin, das im Körper zu Psilocin umgewandelt wird.

4-Hydroxy-N,N-Dimethyltryptamine-d10: Ein weiteres deuteriertes Analogon mit ähnlichen Eigenschaften.

Einzigartigkeit: Psilocin-d10 ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem unschätzbaren Werkzeug in der analytischen Chemie macht. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht deuterierten Verbindungen in komplexen biologischen Matrizen .

Eigenschaften

IUPAC Name |

3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3,6D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCIYGNTAMCTRO-HXOHQZFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016561 | |

| Record name | Psilocin-D10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435934-64-7 | |

| Record name | Psilocin-D10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435934647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435934-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Psilocin-d10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXD3HS8D6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)

![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)

![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)

![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)